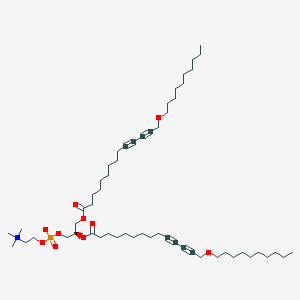

1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine, commonly referred to as BODIPY-PC, is a fluorescent lipid probe that has been widely used in scientific research for the study of biological membranes. This molecule is a synthetic derivative of phosphatidylcholine, a major component of cell membranes, and has a unique fluorescent property that allows for its visualization in living cells and tissues.

Scientific Research Applications

BODIPY-PC has been widely used as a fluorescent probe to study biological membranes. It has been used to investigate membrane dynamics, lipid trafficking, and lipid-protein interactions. BODIPY-PC has also been used to study the effects of drugs and toxins on cellular membranes. Additionally, BODIPY-PC has been used for the detection of cancer cells and the study of cancer cell metabolism.

Mechanism Of Action

BODIPY-PC is a fluorescent probe that incorporates into the cell membrane. The fluorescent property of BODIPY-PC allows for its visualization and tracking in living cells and tissues. The phosphocholine head group of BODIPY-PC mimics the structure of natural phospholipids in the cell membrane, allowing for its incorporation into the membrane without disrupting its structure or function.

Biochemical And Physiological Effects

BODIPY-PC has been shown to have minimal effects on cellular function and viability. It does not affect cell proliferation or apoptosis, and it does not induce cellular stress responses. BODIPY-PC has also been shown to have minimal effects on membrane fluidity and lipid composition.

Advantages And Limitations For Lab Experiments

The advantages of using BODIPY-PC in lab experiments include its fluorescent property, its ability to mimic natural phospholipids in the cell membrane, and its minimal effects on cellular function and viability. The limitations of using BODIPY-PC include its cost, its potential for photobleaching, and its limited availability in certain regions.

Future Directions

There are several future directions for the use of BODIPY-PC in scientific research. One direction is the development of new fluorescent probes that can be used to study specific lipid species in the cell membrane. Another direction is the use of BODIPY-PC in the study of lipid metabolism and lipid signaling pathways. Additionally, BODIPY-PC could be used in the development of new therapies for cancer and other diseases that involve alterations in lipid metabolism.

Synthesis Methods

The synthesis of BODIPY-PC involves the reaction of a BODIPY dye with a phosphocholine molecule. The BODIPY dye is first functionalized with an alkyne group, which then reacts with an azide group on the phosphocholine molecule via a copper-catalyzed click reaction. This results in the formation of a BODIPY-PC molecule that contains a fluorescent dye and a phosphocholine head group.

properties

CAS RN |

148077-85-4 |

|---|---|

Product Name |

1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine |

Molecular Formula |

C56H96NO10P |

Molecular Weight |

974.3 g/mol |

IUPAC Name |

[(2R)-2,3-bis(14-decoxytetradeca-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C56H96NO10P/c1-6-8-10-12-14-28-34-40-47-62-49-42-36-30-24-20-16-18-22-26-32-38-44-55(58)64-52-54(53-66-68(60,61)65-51-46-57(3,4)5)67-56(59)45-39-33-27-23-19-17-21-25-31-37-43-50-63-48-41-35-29-15-13-11-9-7-2/h54H,6-23,26-29,32-35,38-41,44-53H2,1-5H3/t54-/m1/s1 |

InChI Key |

XQBMMXSSETXKPX-AXAMJWTMSA-N |

Isomeric SMILES |

CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |

SMILES |

CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |

Other CAS RN |

148077-85-4 |

synonyms |

1,2-bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine 1,2-bis(OPDYN)-PC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Dimethoxy(methyl)silyl]butanenitrile](/img/structure/B130255.png)